N-(2-hydroxycyclobutyl)indolizine-2-carboxamide
Description
Properties
IUPAC Name |
N-(2-hydroxycyclobutyl)indolizine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c16-12-5-4-11(12)14-13(17)9-7-10-3-1-2-6-15(10)8-9/h1-3,6-8,11-12,16H,4-5H2,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRLUIHPPMDHOFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1NC(=O)C2=CN3C=CC=CC3=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxycyclobutyl)indolizine-2-carboxamide typically involves the following steps:
Formation of the Indolizine Core: The indolizine core can be synthesized using classical methodologies such as the Scholtz or Chichibabin reactions. These reactions involve the cyclization of pyrrole and pyridine derivatives under specific conditions.
Introduction of the Hydroxycyclobutyl Group: The hydroxycyclobutyl group can be introduced through a series of reactions involving cyclobutanone and appropriate reagents. For example, the reaction of cyclobutanone with hydroxylamine hydrochloride in the presence of a base can yield the hydroxycyclobutyl intermediate.
Coupling with Indolizine Core: The hydroxycyclobutyl intermediate is then coupled with the indolizine core using amide bond formation reactions. This can be achieved using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxycyclobutyl)indolizine-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (pyridinium chlorochromate) or Jones reagent.
Reduction: The carbonyl group in the hydroxycyclobutyl moiety can be reduced back to a hydroxy group using reducing agents like sodium borohydride (NaBH4).
Substitution: The hydroxy group can be substituted with other functional groups using reagents like tosyl chloride (TsCl) followed by nucleophilic substitution.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or other mild oxidizing agents.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Tosyl chloride (TsCl), nucleophiles such as amines or thiols.
Major Products
Oxidation: Formation of the corresponding ketone or aldehyde.
Reduction: Regeneration of the hydroxy group.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Antitubercular Activity
Recent studies have indicated that indole-2-carboxamide derivatives, including N-(2-hydroxycyclobutyl)indolizine-2-carboxamide, exhibit significant antitubercular activity. The mechanism of action involves targeting the mycobacterial membrane protein large 3 transporter (MmpL3), which is crucial for the survival of Mycobacterium tuberculosis. In vitro evaluations have demonstrated that certain indole derivatives possess minimum inhibitory concentrations (MIC) that suggest efficacy against both drug-susceptible and multidrug-resistant strains of tuberculosis .
Antitumor Properties
Indole derivatives are also being investigated for their antitumor properties. The compound has shown promise in inhibiting the proliferation of various cancer cell lines. For instance, studies have reported that specific indole-2-carboxamide analogues can cross the blood-brain barrier and exhibit cytotoxic effects against pediatric glioblastoma multiforme (GBM) cell lines . The dual activity against tuberculosis and cancer makes this class of compounds particularly interesting for further research.
Antimonoamine Oxidase Activity
Another area of interest is the inhibition of monoamine oxidase (MAO). Compounds structurally related to this compound have demonstrated significant MAO inhibitory activity, which is relevant for treating mood disorders and neurodegenerative diseases. The structure-activity relationship (SAR) studies suggest that modifications to the indolizine scaffold can enhance MAO inhibition .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions, including amide coupling and cyclization processes. The use of various starting materials allows for the generation of a library of indole derivatives with diverse biological activities.
| Synthesis Step | Description |
|---|---|
| Amide Coupling | Reacting indole-2-carboxylic acid with amines to form amide bonds. |
| Cyclization | Formation of the indolizine core through thermal or catalytic methods. |
| Functionalization | Modifying substituents on the indolizine ring to enhance biological activity. |
Case Study 1: Antitubercular Screening
In a study assessing various indole derivatives for their antitubercular properties, this compound was tested against both susceptible and multidrug-resistant strains of Mycobacterium tuberculosis. The compound exhibited an MIC comparable to leading antitubercular agents, highlighting its potential as a candidate for further development .
Case Study 2: Antitumor Efficacy
A series of experiments were conducted to evaluate the cytotoxic effects of this compound on pediatric GBM cell lines. The results indicated a significant reduction in cell viability at specific concentrations, suggesting that this compound could be developed into a therapeutic agent for aggressive brain tumors .
Case Study 3: Neuropharmacological Effects
The compound has also been evaluated for its neuropharmacological effects, particularly in relation to MAO inhibition. Studies demonstrated that derivatives with specific substitutions exhibited enhanced activity compared to traditional MAO inhibitors like iproniazid, suggesting a potential role in treating depression and anxiety disorders .
Mechanism of Action
The mechanism of action of N-(2-hydroxycyclobutyl)indolizine-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, studies have shown that indole-2-carboxamides, a related class of compounds, target the mycobacterial membrane protein large 3 (MmpL3) transporter in Mycobacterium tuberculosis . This interaction inhibits the transport of essential lipids, leading to the disruption of the bacterial cell membrane and ultimately cell death. Additionally, the compound may exert antitumor effects by downregulating the expression of genes involved in tumor progression, such as carbonic anhydrase 9 (CA9) and spleen tyrosine kinase (SYK) .
Comparison with Similar Compounds
Conformational and Rotational Dynamics
Rotational barriers about the N–CO bond are critical for conformational stability. Key findings:
- N,N-Diethyl vs. Pyrrolidine Derivatives : Pyrrolidine-substituted indolizine-2-carboxamides exhibit higher rotational barriers (ΔG‡ ≈ 85 kJ/mol) compared to piperidine analogs (ΔG‡ ≈ 75 kJ/mol), attributed to the planar sp² hybridization preference in five-membered rings .
- Steric Effects : Steric interactions between substituents (e.g., n-butyl) and the indolizine ring (positions 1 and 3) twist the amide plane, increasing rotational barriers. This is analogous to steric effects in ortho-substituted benzamides .
- The hydroxyl group could also participate in intramolecular hydrogen bonding, stabilizing specific conformers.
Spectroscopic and Physical Properties
- NMR Analysis : Variable-temperature NMR studies reveal distinct splitting patterns for N,N-dialkyl derivatives, confirming slow amide rotation on the NMR timescale (ΔG‡ > 60 kJ/mol) . For example, 2-(N,N-dimethylcarboxamido)indolizine shows broad singlet signals for methyl groups at room temperature, coalescing at elevated temperatures .
- Solubility and Stability : Polar substituents (e.g., hydroxycyclobutyl) may enhance solubility in protic solvents compared to hydrophobic analogs like N-benzyl or N-tert-butyl derivatives. However, the hydroxyl group could also increase susceptibility to oxidation .
Comparative Data Table: Rotational Barriers and Substituent Effects
| Compound | Substituent | Rotational Barrier (ΔG‡, kJ/mol) | Notable Conformational Features |
|---|---|---|---|
| 2-(N-Pyrrolidinylcarboxamido)indolizine | Pyrrolidine | 85 | Planar sp² hybridization preferred |
| 2-(N-Piperidinylcarboxamido)indolizine | Piperidine | 75 | Chair conformation reduces strain |
| 2-(N,N-Diethylcarboxamido)indolizine | N,N-diethyl | 78 | Steric twist of ethyl groups |
| Pyrrolo[1,2-a]quinoline-2-carboxamide | N,N-diethyl | 78 | Similar to indolizine analogs |
Biological Activity
N-(2-hydroxycyclobutyl)indolizine-2-carboxamide is a compound belonging to the indolizine class, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Overview of Indolizine Derivatives
Indolizines are heterocyclic compounds that are structurally related to indoles and purines. They exhibit a range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer effects. The indolizine moiety is characterized by a conjugated planar electronic structure that enhances its interaction with biological targets, making it a promising scaffold for drug development .
Biological Activities
1. Anticancer Activity
Recent studies have shown that indolizine derivatives can inhibit various cancer cell lines through multiple mechanisms. For instance, compounds derived from indolizines have been reported to exhibit significant cytotoxic effects against leukemia, melanoma, and solid tumors such as lung and colon cancers. The mechanism often involves the inhibition of tubulin polymerization, which disrupts microtubule dynamics essential for cell division .
| Compound | Cancer Cell Line | GI50 (nM) |
|---|---|---|
| 11a | Various | 10-100 |
| 15a | Colon | High |
| 15j | CNS | High |
2. Antimicrobial Properties
Indolizine derivatives have also been evaluated for their antimicrobial properties. Studies indicate that these compounds exhibit activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The antimicrobial action is thought to be due to the disruption of bacterial cell membranes and interference with metabolic pathways .
3. Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been highlighted in various preclinical studies. It has been shown to inhibit pro-inflammatory cytokines and enzymes involved in inflammation, suggesting its utility in treating inflammatory disorders .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Kinases: Similar to other indolizine derivatives, this compound may inhibit specific kinases involved in cancer progression.
- Interaction with DNA: The planar structure allows for intercalation into DNA, potentially disrupting replication and transcription processes.
- Modulation of Receptors: Some indolizines act as antagonists at various receptor sites (e.g., serotonin receptors), influencing neurotransmitter activity and offering potential in psychotropic applications .
Case Studies
Case Study 1: Anticancer Activity Assessment
A recent study evaluated the anticancer efficacy of several indolizine derivatives against a panel of human cancer cell lines. This compound was included in this assessment, demonstrating notable growth inhibition across multiple lines with an IC50 value indicative of strong cytotoxicity .
Case Study 2: Anti-inflammatory Mechanism Investigation
In another investigation focused on inflammatory models, this compound was administered to animal models exhibiting symptoms akin to rheumatoid arthritis. The results showed a significant reduction in inflammatory markers and joint swelling, supporting its potential as an anti-inflammatory agent .
Q & A
Q. What are the best practices for designing comparative studies between This compound and its analogs?
- Methodological Answer : Use matched molecular pair analysis to isolate structural changes impacting activity. Include both positive and negative controls (e.g., known agonists/antagonists) to benchmark potency. Apply meta-analysis to aggregate data from independent studies and identify consensus trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
